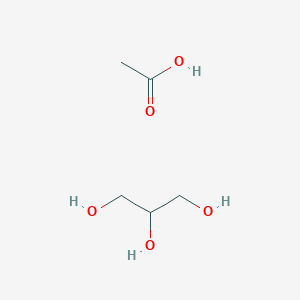

Acetic acid; glycerol

Description

BenchChem offers high-quality Acetic acid; glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid; glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

acetic acid;propane-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3.C2H4O2/c4-1-3(6)2-5;1-2(3)4/h3-6H,1-2H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAUIVRRMJYYHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(CO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-58-6 | |

| Record name | Glycerol, acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

"Interaction between acetic acid and glycerol at a molecular level"

An In-Depth Technical Guide to the Molecular Interaction of Acetic Acid and Glycerol (B35011)

Abstract

The catalytic esterification of glycerol with acetic acid represents a pivotal chemical transformation for the valorization of crude glycerol, a primary byproduct of biodiesel production. This reaction yields a range of valuable acetylated esters, known as acetins, including monoacetin (MA), diacetin (B166006) (DA), and triacetin (B1683017) (TA). These products have significant applications as fuel additives, solvents, plasticizers, and in the food and pharmaceutical industries. This technical guide provides a comprehensive examination of the molecular-level interactions between acetic acid and glycerol. It details the underlying acid-catalyzed Fischer esterification mechanism, analyzes the kinetic and thermodynamic factors influencing product distribution, and presents a comparative analysis of various catalytic systems. Furthermore, this document furnishes detailed experimental protocols for conducting and analyzing the reaction, supported by quantitative data and process visualizations to aid researchers, scientists, and drug development professionals in their understanding and application of this important chemical process.

Introduction

The rapid expansion of the biodiesel industry has led to a significant surplus of crude glycerol, making its conversion into value-added products a critical goal for improving the economic and environmental sustainability of biorefineries.[1][2] The acetylation of glycerol with acetic acid is a prominent pathway for this valorization. The reaction produces a mixture of glycerol acetates: monoacetin (MA), diacetin (DA), and triacetin (TA).[3]

These acetins have a wide array of industrial uses:

-

Monoacetin (MA): Used in the manufacturing of explosives, as a tanning agent, and as a solvent for dyes.[2][4]

-

Diacetin (DA): Employed as a plasticizer, softening agent, and solvent.[2][4]

-

Triacetin (TA): Utilized as a high-value fuel additive to improve anti-knocking properties, a solvent for pharmaceuticals, a plasticizer, and an antimicrobial agent.[2][5][6]

The interaction between glycerol and acetic acid is a series of three consecutive and reversible esterification reactions, where water is produced as a byproduct in each step.[7][8] The process is typically facilitated by an acid catalyst to achieve viable reaction rates and yields.

Molecular Interaction: The Esterification Mechanism

The acetylation of glycerol with acetic acid proceeds via a Fischer-Speier esterification mechanism, which is acid-catalyzed. The reaction occurs in a stepwise manner, converting glycerol first to monoacetins, then to diacetins, and finally to triacetin.[9]

The fundamental steps of the mechanism for the formation of monoacetin are as follows[10][11][12]:

-

Protonation of Acetic Acid: The acid catalyst donates a proton (H⁺) to the carbonyl oxygen of the acetic acid molecule. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A hydroxyl group from the glycerol molecule acts as a nucleophile, attacking the activated carbonyl carbon of the protonated acetic acid. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the original hydroxyl groups of the intermediate.

-

Dehydration: The protonated hydroxyl group leaves as a water molecule, a stable leaving group.

-

Deprotonation: The carbonyl oxygen is deprotonated, regenerating the acid catalyst and forming the monoacetin ester.

This sequence of reactions can then repeat, with monoacetin and diacetin molecules being successively esterified to form the more substituted products.[10]

The overall reaction pathway illustrates the consecutive and reversible nature of the process.

Key Influencing Factors and Quantitative Analysis

The efficiency of glycerol acetylation and the distribution of the resulting acetins are highly dependent on several reaction parameters, including temperature, reactant molar ratio, and the nature of the catalyst.

Effect of Reaction Temperature

Reaction temperature significantly impacts the rate of esterification. Generally, higher temperatures lead to increased glycerol conversion and favor the formation of more substituted products like di- and triacetin.[6][13] However, excessively high temperatures can lead to catalyst degradation, especially with ion-exchange resins, or cause unwanted side reactions.[14]

| Temperature (°C) | Catalyst | Glycerol Conversion (%) | MA Selectivity (%) | DA Selectivity (%) | TA Selectivity (%) | Reference |

| 90 | Lewatit | 66.91 | - | - | - | [14] |

| 100 | Lewatit | 73.36 | - | - | - | [14] |

| 110 | Lewatit | 73.16 | - | - | - | [14] |

| 100 | SO₄²⁻/CeO₂-ZrO₂ | 99.12 | 21.46 | 57.28 | 21.26 | [13] |

| 120 | Sn1TPA | 97.79 | 20.67 | 61.75 | 18.03 | [6] |

Effect of Reactant Molar Ratio

The esterification of glycerol is a reversible reaction.[14] According to Le Chatelier's principle, using an excess of one reactant, typically acetic acid, shifts the equilibrium towards the formation of products. Stoichiometrically, a 3:1 molar ratio of acetic acid to glycerol is required to produce triacetin.[14] However, much higher ratios are often employed to maximize glycerol conversion and the yield of di- and triacetin.[8][15]

| Acetic Acid:Glycerol Molar Ratio | Catalyst | Temperature (°C) | Glycerol Conversion (%) | Product Selectivity | Reference |

| 6:1 | Lewatit | 100 | 73.36 | - | [14] |

| 7:1 | Lewatit | 100 | >73.36 | Optimum for TA | [14] |

| 8:1 | Lewatit | 100 | <73.36 | - | [14] |

| 5:1 | Sn1TPA | 120 | Max Conversion | High DA/TA | [6] |

| 24:1 | Amberlyst 15® | 150 (in scCO₂) | - | 100% TA (for 2h) | [16] |

Performance of Catalytic Systems

Both homogeneous and heterogeneous catalysts are effective for glycerol acetylation. Homogeneous catalysts like sulfuric acid offer high activity but present challenges in separation, recovery, and reactor corrosion.[9][17] Consequently, extensive research has focused on solid acid heterogeneous catalysts, which are more environmentally benign and easier to handle.

| Catalyst | Type | Temperature (°C) | Molar Ratio (AA:G) | Glycerol Conv. (%) | Combined DA+TA Selectivity (%) | Reference |

| Amberlyst-35 | Ion-Exchange Resin | 105 | 9:1 | ~100 | >50 (25.9% TA) | [18] |

| Lewatit | Ion-Exchange Resin | 100 | 7:1 | >73 | - | [14] |

| Purolite C160 | Ion-Exchange Resin | 110 | 6:1 | 95 | 74 (60% DA, 14% TA) | [19] |

| HSiW/ZrO₂ | Heteropolyacid | - | - | High Performance | - | [19] |

| SO₄²⁻/CeO₂-ZrO₂ | Sulfated Metal Oxide | 100 | 10:1 | 99.1 | 78.5 (57.3% DA, 21.2% TA) | [13][18] |

| [H-NMP][HSO₄] | Ionic Liquid | Optimized | Optimized | >99 | >95 | [3] |

Experimental Protocols

Protocol for Batch Reactor Acetylation

This protocol describes a typical lab-scale experiment for the esterification of glycerol with acetic acid using a solid acid catalyst.

Materials and Equipment:

-

Glycerol (≥99.5%)

-

Acetic Acid (glacial)

-

Heterogeneous acid catalyst (e.g., Amberlyst-15, dried)

-

Internal standard for GC analysis (e.g., n-butanol)

-

Three-neck round-bottom flask (100-250 mL)

-

Reflux condenser

-

Magnetic stirrer with hot plate

-

Oil bath

-

Thermometer or thermocouple

-

Sampling syringe

-

Gas Chromatograph with FID detector (GC-FID)

Procedure:

-

Catalyst Preparation: Dry the catalyst (e.g., Amberlyst-15) in an oven at a specified temperature (e.g., 80-100°C) for several hours to remove moisture.

-

Reactor Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a stopper for sampling. Place the flask in the oil bath on the magnetic stirrer.

-

Charging Reactants: Add a pre-calculated amount of glycerol and acetic acid to the flask to achieve the desired molar ratio (e.g., 1:9).[1] Add the magnetic stir bar.

-

Reaction Initiation: Heat the mixture to the target reaction temperature (e.g., 110°C) with continuous stirring (e.g., 700 rpm).[1]

-

Catalyst Addition: Once the temperature is stable, add the pre-weighed catalyst (e.g., 0.25 g for a 30 mL reaction volume) to the flask. This marks the start of the reaction (t=0).[1]

-

Sampling: Withdraw small aliquots (approx. 0.5 mL) of the reaction mixture at regular intervals (e.g., 0, 15, 30, 60, 120, 180 minutes) using a syringe.[1][14]

-

Sample Quenching: Immediately cool the withdrawn samples in an ice bath and filter them to remove the catalyst particles, thereby stopping the reaction in the sample.

-

Analysis: Prepare the samples for GC analysis as described in the protocol below.

Protocol for Product Analysis by Gas Chromatography (GC)

Procedure:

-

Sample Preparation: Take a known mass of the filtered reaction sample and dilute it with a suitable solvent (e.g., ethanol (B145695) or acetone). Add a precise amount of an internal standard (e.g., n-butanol) that does not co-elute with reactants or products.

-

GC Instrument Setup:

-

Column: Use a suitable capillary column, such as a TR-Wax or DB-WAX column (e.g., 30 m length, 0.25 mm ID, 0.25 µm film thickness).[10]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Temperatures: Set the injector and detector (FID) temperatures (e.g., 250°C and 260°C, respectively).

-

Oven Program: Implement a temperature gradient program to separate all components. For example, start at 80°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

-

-

Calibration: Prepare a series of standard solutions with known concentrations of glycerol, monoacetin, diacetin, triacetin, and the internal standard. Inject these standards into the GC to create calibration curves for each component.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peaks corresponding to each component based on their retention times from the calibration runs.

-

Calculate the concentration of each component using the peak areas and the calibration curves.

-

Determine the glycerol conversion and product selectivity using the following formulas:

-

Glycerol Conversion (%) = ([Glycerol]initial - [Glycerol]final) / [Glycerol]initial * 100

-

Product Selectivity (%) = (Moles of Product Formed) / (Moles of Glycerol Reacted) * 100

-

-

Kinetic Modeling

The acetylation of glycerol is a complex system of consecutive and reversible reactions. To design and optimize industrial-scale reactors, a robust kinetic model is essential. Various models have been proposed, often based on Langmuir-Hinshelwood (for heterogeneous catalysis) or power-law approaches.[15][20][21] These models account for the concentrations of reactants and products over time to determine reaction rate constants.

The activation energy (Ea) for each esterification step can be determined using the Arrhenius equation. This value indicates the temperature sensitivity of the reaction rate. Studies have shown that the activation energy increases for each subsequent acetylation step, suggesting that the formation of triacetin is the most temperature-dependent step.[13]

| Reaction Step | Activation Energy (Ea) (kJ/mol) | Catalyst System | Reference |

| Glycerol → Monoacetin | 5.34 | SO₄²⁻/CeO₂-ZrO₂ | [13] |

| Monoacetin → Diacetin | 16.40 | SO₄²⁻/CeO₂-ZrO₂ | [13] |

| Diacetin → Triacetin | 43.57 | SO₄²⁻/CeO₂-ZrO₂ | [13] |

Conclusion

The molecular interaction between acetic acid and glycerol via acid-catalyzed esterification is a well-established and highly valuable chemical process. The reaction proceeds through a stepwise mechanism to produce mono-, di-, and triacetin. The final product distribution is a sensitive function of reaction conditions, with temperature, reactant molar ratio, and catalyst choice being the most critical parameters. The use of excess acetic acid and the continuous removal of water are key strategies to drive the reaction equilibrium towards the desired, more highly acetylated products like triacetin. While homogeneous catalysts are effective, research is heavily focused on developing robust, reusable, and highly selective heterogeneous catalysts to create more sustainable and economically viable processes for glycerol valorization. The experimental and analytical protocols detailed herein provide a solid foundation for researchers to investigate and optimize this important reaction.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Continuous synthesis of glycerol acetates in supercritical carbon dioxide using Amberlyst 15® - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. ias.ac.in [ias.ac.in]

- 7. ijcea.org [ijcea.org]

- 8. ccsenet.org [ccsenet.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. sri.jkuat.ac.ke [sri.jkuat.ac.ke]

- 12. researchgate.net [researchgate.net]

- 13. biofueljournal.com [biofueljournal.com]

- 14. matec-conferences.org [matec-conferences.org]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. Continuous synthesis of glycerol acetates in supercritical carbon dioxide using Amberlyst 15® - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Triacetin Production From Glycerol Using Heterogeneous Catalysts Prepared From Peat Clay [ijtech.eng.ui.ac.id]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Physical Properties of Acetic Acid and Glycerol Mixtures

For Researchers, Scientists, and Drug Development Professionals

Core Physical Properties of Pure Components

Understanding the physical characteristics of the individual components is crucial before analyzing their mixtures. The following tables summarize the key physical properties of glacial acetic acid and pure glycerol (B35011) at standard conditions.

Table 1: Physical Properties of Glacial Acetic Acid (CH₃COOH)

| Property | Value | Temperature (°C) |

| Density | 1.049 g/cm³ | 25 |

| Viscosity | 1.22 mPa·s | 20 |

| Refractive Index (nD) | 1.371 | 20 |

| Surface Tension | Data not readily available in search results | - |

| Molar Mass | 60.052 g/mol | - |

| Boiling Point | 118-119 °C | - |

| Melting Point | 16-17 °C | - |

Sources:[1]

Table 2: Physical Properties of Glycerol (C₃H₈O₃)

| Property | Value | Temperature (°C) |

| Density | 1.261 g/cm³ | 20 |

| Viscosity | 1412 mPa·s | 20 |

| Refractive Index (nD) | 1.4746 | 20 |

| Surface Tension | Data not readily available in search results | - |

| Molar Mass | 92.09 g/mol | - |

| Boiling Point | 290 °C | - |

| Melting Point | 17.9 °C | - |

Sources:[2]

Experimental Protocols for Mixture Analysis

To determine the physical properties of acetic acid and glycerol mixtures, a series of standard experimental procedures can be employed. The following sections detail the methodologies for measuring density, viscosity, refractive index, and surface tension.

Density Measurement

The density of liquid mixtures can be accurately determined using a pycnometer or a vibrating tube densimeter.

Methodology: Pycnometer Method [3]

-

Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty pycnometer (m₀).

-

Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.

-

Record the mass of the pycnometer filled with the reference liquid (m₁).

-

The volume of the pycnometer (V) can be calculated using the known density of the reference liquid.

-

-

Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the acetic acid-glycerol mixture of a specific composition.

-

Record the mass of the pycnometer filled with the mixture (m₂).

-

The density of the mixture (ρ_mix) is calculated as: ρ_mix = (m₂ - m₀) / V

-

-

Temperature Control: All measurements should be performed at a constant and recorded temperature, as density is temperature-dependent.

Viscosity Measurement

The viscosity of the mixtures can be determined using a capillary viscometer, such as an Ostwald viscometer.[3]

Methodology: Ostwald Viscometer [3]

-

Calibration:

-

Clean the viscometer thoroughly.

-

Introduce a precise volume of a reference liquid with a known viscosity (e.g., water) into the viscometer.

-

Place the viscometer in a constant temperature bath until it reaches thermal equilibrium.

-

Using a pipette bulb, draw the liquid up into the upper bulb of the viscometer.

-

Measure the time (t_ref) it takes for the liquid level to fall between the two calibration marks.

-

-

Measurement:

-

Clean and dry the viscometer.

-

Introduce the same volume of the acetic acid-glycerol mixture into the viscometer.

-

Repeat the temperature equilibration and measurement process, recording the efflux time (t_mix).

-

The viscosity of the mixture (η_mix) can be calculated using the following equation, provided the densities of the reference liquid (ρ_ref) and the mixture (ρ_mix) are known: η_mix = η_ref * (ρ_mix * t_mix) / (ρ_ref * t_ref)

-

Refractive Index Measurement

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.[4]

Methodology: Abbe Refractometer [4]

-

Calibration:

-

Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue.

-

Calibrate the instrument using a standard liquid with a known refractive index at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

-

-

Measurement:

-

Place a few drops of the acetic acid-glycerol mixture onto the prism.

-

Close the prisms and ensure the liquid spreads evenly.

-

While looking through the eyepiece, adjust the control knob until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index value from the scale.

-

Record the temperature at which the measurement is taken, as refractive index is temperature-dependent.

-

Surface Tension Measurement

The Du Noüy ring method is a widely used technique for measuring the surface tension of liquids.

Methodology: Du Noüy Ring Tensiometer

-

Setup and Calibration:

-

Ensure the platinum ring is clean and free from any contaminants. This is often achieved by flaming the ring to red heat.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

-

Measurement:

-

Place the acetic acid-glycerol mixture in a sample vessel.

-

Position the platinum ring so that it is immersed in the liquid.

-

Slowly raise the sample vessel, causing the ring to be pulled through the liquid-air interface.

-

The force required to pull the ring from the surface is measured just before the liquid film breaks.

-

The surface tension is calculated from this maximum force, taking into account the geometry of the ring. Correction factors are often applied to account for the shape of the meniscus.

-

Experimental and Data Analysis Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures and subsequent data analysis for determining the physical properties of acetic acid-glycerol mixtures.

Conclusion

References

An In-depth Technical Guide on the Esterification of Glycerol with Acetic Acid: Reaction Mechanism and Kinetics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism and kinetics governing the esterification of glycerol (B35011) with acetic acid to produce valuable acetins. The synthesis of monoacetin (MAG), diacetin (B166006) (DAG), and triacetin (B1683017) (TAG) is a significant pathway for valorizing crude glycerol, a byproduct of biodiesel production.[1][2] These glycerol esters have wide-ranging applications, including their use as fuel additives, plasticizers, emulsifiers, and humectants in the fuel, polymer, food, and pharmaceutical industries.[3][4][5]

Reaction Mechanism

The esterification of glycerol with acetic acid is a series of three consecutive and reversible reactions, yielding mono-, di-, and triacetin, respectively. Water is produced as a byproduct in each step. The overall reaction scheme is a sequential process where glycerol is first converted to monoacetin, which is then esterified to diacetin, and finally to triacetin.[6][7]

Reaction Scheme:

-

Glycerol + Acetic Acid ⇌ Monoacetin + H₂O

-

Monoacetin + Acetic Acid ⇌ Diacetin + H₂O

-

Diacetin + Acetic Acid ⇌ Triacetin + H₂O

The reaction is typically catalyzed by an acid. Both homogeneous mineral acids (e.g., H₂SO₄, HCl) and heterogeneous solid acid catalysts (e.g., ion-exchange resins like Amberlyst-15, zeolites, sulfated metal oxides) are employed.[1][4][8][9][10] While homogeneous catalysts can be highly active, they pose challenges related to corrosion, separation, and environmental concerns.[1][4][11] Heterogeneous catalysts are often preferred for their ease of separation and reusability.[10]

The most widely accepted mechanism for this acid-catalyzed esterification follows the Brønsted acid pathway.[10] The process is initiated by the protonation of the carbonyl oxygen of acetic acid by the acid catalyst. This activation makes the carbonyl carbon more electrophilic and susceptible to a nucleophilic attack from a hydroxyl group of glycerol. A tetrahedral intermediate is formed, which then eliminates a water molecule and a proton to yield the ester and regenerate the catalyst.[4][10]

Reaction Kinetics

The kinetics of glycerol esterification are complex due to the series of consecutive reversible reactions. The reaction rate and product distribution are significantly influenced by several parameters, including temperature, reactant molar ratio, catalyst type, and catalyst loading.

Kinetic models are essential for reactor design and process optimization. Several models have been proposed to describe the kinetics of this reaction system, with the most common being pseudo-homogeneous models and heterogeneous models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (E-R) mechanisms.[3][12][13] The Langmuir-Hinshelwood (L-H) dual-site model, in particular, has been shown to effectively describe the experimental data for this reaction over solid acid catalysts.[2][3][14]

Key Influencing Factors:

-

Temperature: Increasing the reaction temperature generally accelerates the reaction rate and thus increases glycerol conversion.[3][14][15] However, selectivity towards di- and triacetin can be affected, as higher temperatures favor the subsequent esterification steps.[4][15]

-

Molar Ratio (Acetic Acid to Glycerol): As esterification is a reversible reaction, using an excess of acetic acid shifts the equilibrium towards the formation of products, leading to higher glycerol conversion and increased yields of di- and triacetin.[3][4][16] Molar ratios of 6:1 to 9:1 (acetic acid:glycerol) are commonly employed.[1][4][17]

-

Catalyst Loading: The glycerol conversion rate increases with higher catalyst loading up to a certain point, beyond which the effect may become negligible due to mass transfer limitations.[3][4]

-

Stirring Speed: Adequate stirring (e.g., 400-1000 rpm) is crucial to eliminate external mass transfer limitations, ensuring that the measured reaction rates reflect the intrinsic kinetics.[3][14]

Quantitative Kinetic Data

Activation energy (Ea) is a critical parameter that describes the temperature sensitivity of the reaction rate. The table below summarizes reported activation energies for the three consecutive steps of glycerol esterification from various studies.

| Catalyst | E₁ (G→MAG) (kJ/mol) | E₂ (MAG→DAG) (kJ/mol) | E₃ (DAG→TAG) (kJ/mol) | Reference |

| Amberlyst-15 | 57.26 | 31.87 | 13.90 | [18][19] |

| SO₄²⁻/CeO₂-ZrO₂ | 5.34 | 16.40 | 43.57 | [20] |

| Cs-exchanged TPA | 24.99 | 28.10 | 51.73 | [3] |

| HSO₃SBA-15 | 42 | - | - | [17] |

| TPA/MCM-41 | 22.3 | - | - | [21] |

| TPA/ZrO₂ | 25.2 | - | - | [21] |

G→MAG: Glycerol to Monoacetin; MAG→DAG: Monoacetin to Diacetin; DAG→TAG: Diacetin to Triacetin; TPA: Tungstophosphoric acid.

Experimental Protocols

This section outlines a generalized methodology for studying the kinetics of glycerol esterification in a laboratory-scale batch reactor.

Materials and Equipment

-

Reactants: Glycerol (≥99% purity), Acetic Acid (glacial, ≥99.5% purity).[1]

-

Catalyst: Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia) or homogeneous acid catalyst (e.g., p-toluenesulfonic acid).

-

Analytical Standards: Monoacetin, Diacetin, Triacetin (≥99% purity) for Gas Chromatography (GC) calibration.[1]

-

Apparatus:

-

100-250 mL three-neck round-bottom flask or glass reactor.[1][14]

-

Reflux condenser to prevent the loss of volatile components.[1]

-

Isothermal oil bath with a temperature controller and magnetic stirrer.[14]

-

Sampling device (e.g., syringe).

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., HP-5).[14]

-

Experimental Procedure

-

Reactor Setup: Assemble the reactor system, including the flask, condenser, and magnetic stirrer, and place it in the oil bath.

-

Charging Reactants: Load the pre-calculated amounts of glycerol, acetic acid, and the catalyst into the reactor.[14] A typical experiment might use a 1:9 molar ratio of glycerol to acetic acid and a catalyst loading of 5-10 wt% with respect to glycerol.[1][3]

-

Reaction Initiation: Start the magnetic stirrer at a constant speed (e.g., 700-800 rpm) to ensure a well-mixed solution and heat the oil bath to the desired reaction temperature (e.g., 90-110 °C).[1][3]

-

Sampling: Withdraw small samples (approx. 0.5-1.0 mL) from the reaction mixture at regular time intervals.[1] The samples should be immediately cooled to quench the reaction.

-

Sample Preparation: Filter the samples to remove the solid catalyst (if used). Samples may require dilution with a suitable solvent before analysis.

-

Analysis: Analyze the composition of the samples using a pre-calibrated Gas Chromatograph to determine the concentrations of glycerol, acetic acid, monoacetin, diacetin, and triacetin.

-

Data Processing: Calculate the glycerol conversion and the selectivity for each product at each time point using the GC data.

Data Summary Tables

For ease of comparison, the following tables summarize quantitative data on the influence of key reaction parameters on glycerol conversion and product selectivity.

Table 4.1: Effect of Temperature on Product Distribution

| Catalyst | Temp (°C) | Time (min) | Glycerol Conv. (%) | MAG Sel. (%) | DAG Sel. (%) | TAG Sel. (%) | Reference |

| Sn₁DTP/K-10 | 90 | 120 | ~95 | ~15 | ~70 | 6.0 | [3][14] |

| Sn₁DTP/K-10 | 100 | 120 | ~98 | ~10 | ~65 | 20.8 | [3][14] |

| Sn₁DTP/K-10 | 110 | 120 | >99 | ~5 | ~60 | 35.0 | [3][14] |

| Amberlyst-35 | 105 | 240 | ~100 | - | - | 25.9 | [4] |

| 2M H₂SO₄/γ-Al₂O₃ | 110 | 300 | 97 | 27.0 | 49.9 | 23.1 | [4] |

Conditions for Sn₁DTP/K-10: Molar ratio 1:10, 10 wt% catalyst. Conditions for Amberlyst-35: Molar ratio 1:9, 0.5g catalyst.

Table 4.2: Effect of Acetic Acid:Glycerol Molar Ratio on Product Distribution

| Catalyst | Molar Ratio | Time (min) | Glycerol Conv. (%) | MAG Sel. (%) | DAG Sel. (%) | TAG Sel. (%) | Reference |

| Sn₁DTP/K-10 | 1:4 | 120 | >99 | ~25 | ~58 | 16.6 | [3] |

| Sn₁DTP/K-10 | 1:10 | 120 | >99 | ~5 | ~60 | 35.0 | [3][14] |

| Sn₁DTP/K-10 | 1:13 | 120 | >99 | ~20 | ~55 | 25.5 | [3] |

| Lewatite | 1:3 | 90 | 66.91 | - | - | - | [16] |

| Lewatite | 1:6 | 90 | 73.36 | - | - | - | [16] |

| Lewatite | 1:9 | 90 | 73.16 | - | - | - | [16] |

Conditions for Sn₁DTP/K-10: 110°C, 10 wt% catalyst. Conditions for Lewatite: 100°C.

This guide provides foundational knowledge on the mechanism and kinetics of glycerol esterification. A thorough understanding of these principles is crucial for the rational design of catalysts and the optimization of industrial processes for producing high-value acetins.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. ijcea.org [ijcea.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Triacetin Production From Glycerol Using Heterogeneous Catalysts Prepared From Peat Clay [ijtech.eng.ui.ac.id]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Esterification of Glycerol With Oleic Acid Over Hydrophobic Zirconia-Silica Acid Catalyst and Commercial Acid Catalyst: Optimization and Influence of Catalyst Acidity [frontiersin.org]

- 16. matec-conferences.org [matec-conferences.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Kinetics of the Esterification between Acetic Acid and Glycerol Over Solid Acidic Catalyst Amberlyst-15 [syxbsyjg.com]

- 20. biofueljournal.com [biofueljournal.com]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Thermodynamic Properties of Glycerol and Acetic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of solutions involving glycerol (B35011) and acetic acid. While direct experimental data for binary mixtures of glycerol and acetic acid is limited in publicly accessible literature—likely due to the prevalence of research into their esterification reactions—this document consolidates the known properties of the pure components. Furthermore, it presents data from analogous aqueous solutions to offer insights into the molecular interactions governing such systems. Detailed experimental protocols for the measurement of key thermodynamic properties are provided, alongside a generalized workflow for the characterization of binary liquid mixtures. This guide serves as a foundational resource for researchers and professionals in drug development and related scientific fields who require an understanding of the physical chemistry of polyol-carboxylic acid solutions.

Introduction

Glycerol, a simple polyol, and acetic acid, a primary carboxylic acid, are fundamental molecules in numerous scientific and industrial applications, including pharmaceuticals, food science, and polymer chemistry. Understanding the thermodynamic properties of their solutions is crucial for process design, formulation development, and predicting molecular interactions. These properties, including density, viscosity, and refractive index, govern the behavior of the solutions and provide insights into the nature of the intermolecular forces at play.

The interaction between the hydroxyl groups of glycerol and the carboxyl group of acetic acid can lead to complex hydrogen bonding networks. However, the primary focus of existing research has been the esterification reaction between these two molecules to produce acetins. Consequently, there is a notable scarcity of published experimental data on the fundamental thermodynamic properties of simple binary mixtures of glycerol and acetic acid across various concentrations and temperatures.

This guide aims to bridge this gap by providing a thorough compilation of the properties of the pure components and by presenting detailed, standardized methodologies for their experimental determination in binary mixtures. By understanding these properties, researchers can better control and optimize processes involving these and similar solutions.

Thermodynamic Properties of Pure Components

A baseline understanding of the individual properties of glycerol and acetic acid is essential before considering their behavior in solution.

| Property | Glycerol (C₃H₈O₃) | Acetic Acid (CH₃COOH) |

| Molar Mass (g·mol⁻¹) | 92.09 | 60.052 |

| Appearance | Colorless, viscous liquid | Colorless liquid |

| Density (g/cm³ at 20°C) | 1.261 | 1.049 |

| Boiling Point (°C) | 290 | 118-119 |

| Melting Point (°C) | 17.9 | 16-17 |

| Viscosity (mPa·s at 20°C) | 1412 | 1.22 |

| Refractive Index (n D at 20°C) | 1.4746 | 1.371 |

| Acidity (pKa) | ~14.4 | 4.756 |

Sources:

Experimental Protocols for Thermodynamic Property Measurement

The following sections detail the standard experimental procedures that would be employed to characterize the thermodynamic properties of glycerol-acetic acid solutions.

Density Measurement

Density is a fundamental property that is essential for the calculation of other thermodynamic parameters, such as excess molar volume.

Methodology: Vibrating Tube Densitometry

-

Calibration: The vibrating tube densitometer is calibrated using two standards of known density, typically dry air and deionized water, at the desired experimental temperature.

-

Sample Preparation: Binary mixtures of glycerol and acetic acid are prepared by mass across the entire mole fraction range (from 0 to 1) using a high-precision analytical balance. This minimizes errors associated with volume changes upon mixing.

-

Measurement: A small sample of the mixture is injected into the oscillating U-tube of the densitometer. The instrument measures the period of oscillation, which is directly related to the density of the sample.

-

Temperature Control: The temperature of the sample cell is precisely controlled using a Peltier thermostat, typically to within ±0.01 K, to ensure accurate and reproducible measurements.

-

Data Acquisition: The density is recorded once the reading stabilizes. Multiple readings are taken for each composition to ensure precision.

Viscosity Measurement

Viscosity provides information about the resistance to flow and the nature of intermolecular forces within the solution.

Methodology: Ubbelohde Capillary Viscometer

-

Apparatus Setup: A calibrated Ubbelohde viscometer is placed in a thermostatic water bath to maintain a constant temperature.

-

Sample Loading: A precise volume of the glycerol-acetic acid mixture is introduced into the viscometer.

-

Flow Time Measurement: The liquid is drawn up through the capillary tube by suction. The time taken for the liquid meniscus to travel between two marked points on the capillary is measured using a digital stopwatch with a precision of ±0.01 s.

-

Kinematic Viscosity Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where 'K' is the viscometer constant and 't' is the average flow time.

-

Dynamic Viscosity Calculation: The dynamic viscosity (η) is then determined by multiplying the kinematic viscosity by the density (ρ) of the mixture at the same temperature: η = ν * ρ.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is sensitive to the composition of the mixture.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

-

Sample Application: A few drops of the binary mixture are placed on the surface of the prism of the Abbe refractometer.

-

Temperature Control: The prism is connected to a circulating water bath to maintain a constant temperature.

-

Measurement: The instrument is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale.

-

Light Source: A monochromatic light source, typically a sodium D-line (589 nm), is used for the measurement.

Excess Molar Volume Calculation

Excess molar volume (VE) is a critical parameter that indicates the deviation from ideal mixing behavior and provides insights into molecular packing and interactions.

Calculation from Density Data

The excess molar volume is calculated from the experimental densities of the pure components and the mixtures using the following equation:

VE = [ (x₁M₁ + x₂M₂) / ρmix ] - [ (x₁M₁ / ρ₁) + (x₂M₂ / ρ₂) ]

where:

-

x₁ and x₂ are the mole fractions of glycerol and acetic acid, respectively.

-

M₁ and M₂ are their molar masses.

-

ρmix is the density of the mixture.

-

ρ₁ and ρ₂ are the densities of pure glycerol and acetic acid.

A negative VE suggests strong intermolecular interactions (such as hydrogen bonding) or interstitial accommodation of one component within the structure of the other, leading to a volume contraction upon mixing. A positive VE indicates weaker interactions between unlike molecules compared to like molecules, resulting in a volume expansion.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of preparing and characterizing binary liquid mixtures.

Conclusion

An In-depth Technical Guide to the Solubility of Organic Compounds in Acetic Acid-Glycerol Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental methodologies, and key considerations for determining the solubility of organic compounds in acetic acid-glycerol solvent systems. This solvent blend is of increasing interest in pharmaceutical formulations, particularly for active pharmaceutical ingredients (APIs) with challenging solubility profiles. This document offers detailed protocols and discusses the critical physicochemical factors governing solubility in this unique co-solvent environment.

Introduction

Acetic acid and glycerol (B35011) are versatile, widely used excipients in the pharmaceutical industry.[1] Glacial acetic acid is a polar protic solvent capable of dissolving a range of polar and non-polar compounds, and it is often used as a pH modifier and for the synthesis of pharmaceutical intermediates.[2][3] Glycerol, a highly viscous and polar polyol, is an excellent solubilizing agent for many compounds and is favored for its biocompatibility and humectant properties.[1]

The combination of acetic acid and glycerol can create a tunable solvent system with a wide range of polarities and hydrogen-bonding capabilities. This makes it a potentially powerful tool for dissolving organic compounds, especially weakly basic drugs, which can be protonated by the acidic environment to form more soluble salts.[3][4] However, the viscosity of glycerol and the potential for chemical interaction between the two solvents present unique challenges that require careful experimental design.

Theoretical Framework

The solubility of an organic compound in a mixed solvent system like acetic acid-glycerol is governed by a complex interplay of intermolecular forces. The principle of "like dissolves like" is a useful starting point, where the polarity of the solute and solvent are matched.[5]

Physicochemical Properties of Solvents:

The properties of the individual solvents are critical to understanding the behavior of the mixture.

| Property | Acetic Acid (Glacial) | Glycerol |

| Formula | CH₃COOH | C₃H₈O₃ |

| Molar Mass ( g/mol ) | 60.052 | 92.09 |

| Appearance | Colorless liquid | Colorless, viscous liquid |

| Density (g/cm³ at 20°C) | ~1.049 | ~1.261 |

| Boiling Point (°C) | ~118 | ~290 |

| Melting Point (°C) | ~16.6 | ~18.2 |

| Viscosity (cP at 20°C) | ~1.22 | ~1412 |

| Dielectric Constant | 6.2 | 42.5 |

| Solvent Type | Polar Protic | Polar Protic |

| Key Features | Hydrogen bond donor/acceptor, acidic, dissolves polar and non-polar compounds.[3] | Hydrogen bond donor/acceptor, highly viscous, biocompatible.[6] |

Solvent-Solvent and Solute-Solvent Interactions:

-

Polarity and Hydrogen Bonding : Both acetic acid and glycerol are polar, protic solvents capable of forming extensive hydrogen bond networks. The ratio of acetic acid to glycerol will determine the overall polarity and hydrogen-bonding characteristics of the solvent system.

-

Acid-Base Interactions : For organic compounds with basic functional groups (e.g., amines), the acidic nature of acetic acid can significantly enhance solubility. The acid protonates the basic group, forming a more polar and soluble salt.[4] This is a primary mechanism for solubility enhancement in this system for a large class of APIs.

-

Chemical Reactivity (Esterification) : A critical consideration is the potential for a chemical reaction between acetic acid and glycerol to form acetylglycerols (acetins).[7][8] This esterification reaction is typically catalyzed by acid and can be accelerated by heat.[2][9] The formation of these esters (mono-, di-, and triacetin) will alter the composition and physicochemical properties of the solvent system over time, thereby affecting the solubility of the solute.[7] This possibility must be considered when developing and validating solubility protocols, especially if the process involves heating.

Below is a conceptual diagram illustrating the key factors that influence the solubility of an organic compound in this co-solvent system.

Caption: Key factors influencing organic compound solubility.

Experimental Protocols for Solubility Determination

Due to the high viscosity of glycerol-containing systems, standard solubility measurement techniques must be adapted. The shake-flask method is reliable but can be time-consuming.[10] A synthetic method, where the dissolution of a known amount of solute is visually or instrumentally monitored while changing temperature or solvent composition, can also be employed, especially for viscous systems.

Recommended Protocol: Equilibrium Shake-Flask Method

This protocol is adapted from standard pharmaceutical guidelines for determining equilibrium solubility.[11]

1. Materials and Equipment:

- Organic compound (solute) of known purity.

- Glacial acetic acid (analytical grade).

- Glycerol (analytical grade).

- Analytical balance.

- Vials or flasks with airtight screw caps.

- Constant temperature orbital shaker or rotator.

- Centrifuge capable of handling viscous liquids.

- Syringe filters (Teflon or other solvent-resistant material, consider pre-rinsing to avoid solute adsorption).

- Calibrated pH meter (if required).

- Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS).

2. Preparation of Solvent Systems:

- Prepare a series of acetic acid-glycerol solvent mixtures by weight (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 w/w).

- Thoroughly mix each system to ensure homogeneity. Due to glycerol's viscosity, this may require vigorous mixing or gentle warming. Allow mixtures to return to the experimental temperature before use.

3. Solubility Measurement:

- Add an excess amount of the organic compound to a vial containing a known volume or weight of the selected solvent system. "Excess" means enough solid should remain undissolved at equilibrium.

- Securely cap the vials to prevent solvent evaporation.

- Place the vials in a constant temperature shaker (e.g., 25°C or 37°C). The agitation must be sufficient to keep the solid suspended but not so vigorous as to cause mechanical degradation of the solute particles.

- Equilibrate for a predetermined period (e.g., 24, 48, or 72 hours). The required time to reach equilibrium should be determined in preliminary studies and is critical due to the high viscosity which can slow dissolution.

4. Sample Separation:

- After equilibration, allow the vials to stand briefly to let larger particles settle.

- To separate the saturated supernatant from the excess solid, centrifugation at a high speed is strongly recommended over filtration alone due to the viscosity.

- If filtration is necessary, use a syringe to carefully draw the supernatant and pass it through a pre-rinsed, solvent-compatible filter. Discard the initial portion of the filtrate.

5. Quantification:

- Accurately dilute a known volume or weight of the clear, saturated supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

- Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

- Report the solubility in units such as mg/mL or mol/L.

6. Controls and Validation:

- Run experiments in triplicate for each solvent composition.

- Confirm that equilibrium has been reached by taking samples at multiple time points (e.g., 24 and 48 hours) and ensuring the concentration does not change significantly.

- Visually inspect for any changes in the solid phase (polymorphic transformation) or the solution (color change, degradation).

The following diagram outlines the experimental workflow for this protocol.

Caption: Experimental workflow for solubility determination.

Case Study: Solubility Enhancement of Weakly Basic Drugs

The principle is the acid-base reaction between acetic acid and the basic drug, which forms a more soluble acetate (B1210297) salt in situ.[4] The addition of a polar solvent like methanol (B129727) (or in our case, glycerol) helps to solvate the resulting ions.[4]

Quantitative Data from a Model System (Gefitinib in MeOH:H₂O with Acetic Acid)

The following table summarizes the solubility increase observed for gefitinib (B1684475) upon the addition of acetic acid.[4]

| Solvent System | Acetic Acid Conc. (mg/mL) | Gefitinib Solubility (mg/mL) | Fold Increase |

| Methanol (MeOH) | 0 | 5.0 | - |

| Methanol (MeOH) | 21.8 | 19.3 | ~4x |

| 80:20 MeOH:H₂O | 0 | 4.6 | - |

| 80:20 MeOH:H₂O | 21.8 | 50.0 | ~10x |

Data sourced from Hughey et al. (2022).[4]

This data strongly suggests that an acetic acid-glycerol system would be highly effective for solubilizing weakly basic organic compounds. Researchers can expect a significant increase in solubility as the concentration of acetic acid is increased, up to the point where the system's properties (e.g., polarity) change unfavorably for the specific solute.

Conclusion

Acetic acid-glycerol solvent systems offer a promising avenue for addressing the solubility challenges of many organic compounds, particularly weakly basic APIs. The tunability of the system's acidity and polarity allows formulators to create a tailored environment for dissolution. However, the high viscosity of glycerol and the potential for esterification between the solvents necessitate the use of robust and well-validated experimental protocols. By following the detailed methodologies outlined in this guide and carefully considering the underlying physicochemical principles, researchers can effectively characterize and leverage the unique properties of this co-solvent system for drug development and other scientific applications.

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to the Synthesis of Mono-, Di-, and Triacetin from Glycerol and Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mono-, di-, and triacetin (B1683017) through the esterification of glycerol (B35011) with acetic acid. The increasing availability of glycerol as a byproduct of biodiesel production has spurred significant research into its valorization into value-added chemicals like acetins.[1] These glycerol esters have wide-ranging applications in the pharmaceutical, cosmetic, food, and fuel industries.[2] Mono- and diacetin (B166006) serve as specialty solvents, humectants, and plasticizers, while triacetin is a valuable fuel additive that improves engine performance and reduces emissions. This document details the underlying reaction pathways, experimental methodologies, and the influence of various catalytic systems and reaction parameters on product distribution and yield.

Reaction Pathways and Stoichiometry

The synthesis of acetins from glycerol and acetic acid is a series of three consecutive and reversible esterification reactions. Initially, glycerol reacts with one molecule of acetic acid to form monoacetin (MAG) and water. Subsequently, monoacetin reacts with a second molecule of acetic acid to yield diacetin (DAG) and another molecule of water. Finally, diacetin is esterified with a third molecule of acetic acid to produce triacetin (TAG) and water. The overall reaction scheme is depicted below.

Caption: Reaction pathway for the synthesis of mono-, di-, and triacetin.

Key Experimental Parameters and Their Influence

The selective synthesis of a specific acetin is a significant challenge due to the consecutive nature of the reaction. However, by carefully controlling the experimental parameters, the product distribution can be tailored towards the desired acetin.

Data Presentation: Influence of Reaction Conditions

The following tables summarize the quantitative data from various studies, illustrating the impact of catalyst type, molar ratio of reactants, temperature, and reaction time on glycerol conversion and product selectivity.

Table 1: Effect of Catalyst and Acetic Acid to Glycerol Molar Ratio

| Catalyst | Acetic Acid:Glycerol Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |

| H2SO4 | 3:1 | 115 | 1.5 | - | - | - | 77.84 | [3] |

| Amberlyst-35 | 9:1 | 105 | 4 | ~100 | - | - | 25.9 | [4] |

| 20% (w/w) H2SO4/K10 | 12:1 | 120 | 5 | 99 | 23 (Yield) | 59 (Yield) | 15 (Yield) | [4] |

| 2M H2SO4/γ-Al2O3 | 9:1 | 110 | 5 | 97 | 27 | 49.9 | 23.1 | [4] |

| Sn1TPA | 5:1 | 120 | 4 | 97.79 | 20.67 | 61.75 | 18.03 | [5] |

| SO42-/CeO2-ZrO2 | 10:1 | 100 | 3 | 99.12 | 21.46 | 57.28 | 21.26 | [6] |

| No Catalyst | 6:1 | 120-160 | 0.5-2 | Variable | Higher | Lower | Lower | [7] |

Table 2: Effect of Temperature and Reaction Time

| Catalyst | Acetic Acid:Glycerol Molar Ratio | Temperature (°C) | Reaction Time (h) | Glycerol Conversion (%) | Monoacetin Selectivity (%) | Diacetin Selectivity (%) | Triacetin Selectivity (%) | Reference |

| Sn1TPA | 5:1 | 80 | 4 | < 60 | > 40 | < 20 | < 5 | [5] |

| Sn1TPA | 5:1 | 100 | 4 | ~80 | ~30 | ~45 | ~5 | [5] |

| Sn1TPA | 5:1 | 120 | 1 | ~70 | ~25 | ~40 | ~5 | [5] |

| Sn1TPA | 5:1 | 120 | 4 | 97.79 | 20.67 | 61.75 | 18.03 | [5] |

| No Catalyst | 6:1 | 80 | 2 | < 40 | > 50 | < 20 | < 5 | [7] |

| No Catalyst | 6:1 | 160 | 2 | > 80 | < 20 | > 40 | ~15 | [7] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections provide a generalized protocol for the synthesis of acetins in a batch reactor, based on common practices reported in the literature.

Materials and Equipment

-

Reactants: Glycerol (≥99% purity), Acetic Acid (glacial, ≥99.5% purity)

-

Catalyst: Sulfuric acid, Amberlyst-15, or other selected solid acid catalyst.

-

Apparatus: A three-necked round-bottom flask, a reflux condenser, a magnetic stirrer with a hot plate, a thermometer, and sampling equipment. For solid catalysts, a filtration setup is required. For product analysis, a Gas Chromatograph (GC) with a Flame Ionization Detector (FID) is typically used.[8][9]

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of acetins.

Caption: A typical experimental workflow for acetin synthesis.

Detailed Synthesis Procedure (Example with Solid Acid Catalyst)

-

Reactant and Catalyst Preparation: Accurately weigh the desired amounts of glycerol, acetic acid, and the solid acid catalyst based on the desired molar ratio and catalyst loading.[5][8]

-

Reaction Setup: Assemble the three-necked round-bottom flask with a reflux condenser, a thermometer, and a magnetic stir bar. Place the flask on a magnetic stirrer with a hot plate.

-

Charging the Reactor: Introduce the weighed amounts of glycerol, acetic acid, and the catalyst into the reaction flask.[8]

-

Reaction Execution: Begin stirring the mixture and heat it to the desired reaction temperature.[5][9] Maintain the temperature and stirring speed for the specified reaction time.

-

Sampling and Analysis: At regular intervals, withdraw small aliquots of the reaction mixture. If a solid catalyst is used, filter the sample to remove the catalyst particles.[9] The samples are then typically analyzed by Gas Chromatography (GC) to determine the concentration of glycerol, monoacetin, diacetin, and triacetin.[5][8]

-

Reaction Termination and Product Recovery: After the desired reaction time, cool the flask to room temperature to stop the reaction. Separate the catalyst from the product mixture by filtration. The liquid product can be further purified if necessary, for example, by vacuum distillation to remove unreacted acetic acid and water.

Catalyst Systems

The choice of catalyst is a critical factor in the synthesis of acetins, influencing both the reaction rate and the selectivity towards a particular product. Both homogeneous and heterogeneous catalysts have been extensively studied.

-

Homogeneous Catalysts: Mineral acids like sulfuric acid are highly active and can lead to high conversions of glycerol.[1] However, they pose challenges in terms of separation from the product mixture, reactor corrosion, and environmental concerns.[1]

-

Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated zirconia, and functionalized carbons, offer significant advantages.[4] They are easily separable from the reaction mixture, allowing for catalyst recycling and continuous processing. Their catalytic performance is often linked to their acidity, surface area, and pore structure.

Conclusion

The synthesis of mono-, di-, and triacetin from glycerol and acetic acid is a versatile and economically significant process. By carefully selecting the catalyst and optimizing reaction parameters such as temperature, reactant molar ratio, and reaction time, it is possible to control the product distribution and selectively produce the desired acetin. The use of heterogeneous catalysts is a promising approach for developing more sustainable and environmentally friendly production processes. This guide provides a foundational understanding for researchers and professionals engaged in the development and optimization of acetin synthesis. Further research into novel and highly selective catalysts will continue to drive innovation in this field.

References

Navigating Complexity: A Technical Guide to the Phase Behavior of Acetic Acid, Glycerol, and Water Ternary Systems

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ternary system of acetic acid, glycerol (B35011), and water is of significant interest in various chemical and pharmaceutical processes, including solvent extraction, purification, and formulation development. Understanding the phase behavior of this three-component mixture is critical for process design, optimization, and ensuring product quality. This technical guide provides a comprehensive overview of the principles governing the phase behavior of this system, detailed experimental protocols for its characterization, and an illustrative look at how such data is typically presented and modeled.

Due to a lack of specific publicly available experimental data for the acetic acid-glycerol-water ternary system, this guide will utilize data from analogous systems—namely water-acetic acid-alcohol and water-glycerol-alcohol systems—to illustrate the concepts and data presentation formats. These examples serve as a practical blueprint for researchers to follow when investigating the target system.

Theoretical Background: Understanding Ternary Phase Behavior

A ternary system, consisting of three components, can exist as a single homogeneous phase or separate into two or more immiscible liquid phases at a given temperature and pressure. The graphical representation of this phase behavior is the ternary phase diagram, typically depicted as an equilateral triangle where each apex represents a pure component.

The boundary between the single-phase and two-phase regions is known as the binodal curve (or solubility curve). Any composition falling within this curve will result in phase separation. Within the two-phase region, tie-lines are used to connect the compositions of the two liquid phases that are in equilibrium. The ends of a tie-line lie on the binodal curve and represent the composition of the respective conjugate phases. The overall composition of the mixture determines the relative amounts of each phase, a principle governed by the lever rule.

The point on the binodal curve where the tie-line length becomes zero is the plait point . At this critical composition, the two equilibrium phases become identical.

The phase behavior is governed by the intermolecular interactions between the three components. In the acetic acid-glycerol-water system, these interactions are complex and include:

-

Hydrogen bonding: All three components are capable of extensive hydrogen bonding. Water and glycerol are strong hydrogen bond donors and acceptors. Acetic acid can act as both a donor and acceptor and can also form dimers.

-

Polarity: All three components are polar, but to different extents. The high polarity of water and glycerol leads to their complete miscibility. Acetic acid, while polar, has a nonpolar methyl group that influences its interactions.

-

Miscibility: The binary pairs of water-glycerol and water-acetic acid are completely miscible. The miscibility of glycerol and acetic acid is also high. However, the introduction of a third component can induce immiscibility, leading to a two-phase region.

Experimental Protocols for Determining Phase Behavior

The experimental determination of the phase behavior of a ternary system is a fundamental step. The following protocols are standard methods used to obtain the necessary data.

Determination of the Binodal Curve by Cloud Point Titration

The cloud point titration method is a widely used technique to determine the binodal curve of a ternary system.

Materials:

-

Acetic acid (analytical grade)

-

Glycerol (analytical grade)

-

Distilled or deionized water

-

Glassware: Burettes, flasks, magnetic stirrer, and thermostatted vessel.

Procedure:

-

Prepare a known mass of a binary mixture of two components (e.g., acetic acid and glycerol) in a thermostatted flask equipped with a magnetic stirrer.

-

Titrate this mixture with the third component (water) from a burette at a constant temperature.

-

Observe the mixture for the first sign of persistent turbidity, which indicates the transition from a single phase to two phases. This is the "cloud point."

-

Record the amount of the third component added. The composition of the mixture at the cloud point represents a point on the binodal curve.

-

Repeat this procedure with different initial binary mixture compositions to obtain a series of points that map out the entire binodal curve.

Determination of Tie-Lines

Once the binodal curve is established, tie-lines are determined to characterize the compositions of the conjugate phases in equilibrium.

Materials and Apparatus:

-

Same components as for the binodal curve determination.

-

Separatory funnels.

-

Thermostatted shaker or incubator.

-

Analytical instrumentation for composition analysis (e.g., gas chromatograph (GC), high-performance liquid chromatograph (HPLC), refractometer, or densitometer).

Procedure:

-

Prepare several ternary mixtures with compositions that lie within the two-phase region of the phase diagram.

-

Place each mixture in a separatory funnel and agitate it in a thermostatted shaker for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.

-

Allow the mixtures to stand undisturbed at a constant temperature until two distinct liquid phases separate.

-

Carefully separate the two phases (the less dense top phase and the denser bottom phase).

-

Determine the composition of each component in each phase using an appropriate analytical method. Calibration curves for the analytical instrument with known standards are required.

-

Each pair of compositions for the two equilibrium phases defines a tie-line.

The logical workflow for these experimental procedures can be visualized as follows:

Caption: Experimental workflow for determining the phase behavior of a ternary system.

Data Presentation: Illustrative Phase Equilibrium Data

As previously stated, specific experimental data for the acetic acid-glycerol-water system is not available in the literature. Therefore, the following tables present illustrative data from analogous systems to demonstrate how quantitative results are typically structured.

Illustrative Binodal Curve Data

The following table shows hypothetical binodal curve data for a ternary system at a constant temperature, presented in mass fractions.

Table 1: Illustrative Binodal Curve Data for a Ternary System at 298.15 K

| Component 1 (Water) (w/w) | Component 2 (Acetic Acid) (w/w) | Component 3 (Solvent*) (w/w) |

| 0.050 | 0.000 | 0.950 |

| 0.100 | 0.080 | 0.820 |

| 0.200 | 0.150 | 0.650 |

| 0.300 | 0.210 | 0.490 |

| 0.400 | 0.250 | 0.350 |

| 0.500 | 0.270 | 0.230 |

| 0.600 | 0.260 | 0.140 |

| 0.700 | 0.220 | 0.080 |

| 0.800 | 0.150 | 0.050 |

| 0.900 | 0.000 | 0.100 |

*Solvent represents a third component analogous to glycerol in its interaction, leading to a two-phase region.

Illustrative Tie-Line Data

The following table provides an example of tie-line data, showing the compositions of the two equilibrium phases for several overall mixture compositions within the two-phase region.

Table 2: Illustrative Tie-Line Data for a Ternary System at 298.15 K

| Tie-Line | Phase | Component 1 (Water) (w/w) | Component 2 (Acetic Acid) (w/w) | Component 3 (Solvent*) (w/w) |

| 1 | Water-rich | 0.850 | 0.100 | 0.050 |

| Solvent-rich | 0.150 | 0.120 | 0.730 | |

| 2 | Water-rich | 0.750 | 0.180 | 0.070 |

| Solvent-rich | 0.250 | 0.200 | 0.550 | |

| 3 | Water-rich | 0.650 | 0.240 | 0.110 |

| Solvent-rich | 0.350 | 0.260 | 0.390 |

*Solvent represents a third component analogous to glycerol.

Thermodynamic Modeling

Thermodynamic models are essential for correlating experimental data and for predicting phase behavior where experimental data is unavailable. The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are widely used for this purpose. These models use binary interaction parameters, which are typically regressed from experimental binary and ternary data, to calculate the activity coefficients of each component in the mixture. The condition for liquid-liquid equilibrium is that the activity of each component is equal in both phases.

The general relationship for modeling phase equilibrium is as follows:

Caption: Logical relationship in thermodynamic modeling of liquid-liquid equilibrium.

Conclusion

Methodological & Application

Application Notes and Protocols for the Catalytic Esterification of Glycerol with Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of glycerol (B35011) with acetic acid is a significant chemical transformation that yields valuable products known as acetins: monoacetin (MA), diacetin (B166006) (DA), and triacetin (B1683017) (TA). These esters have diverse applications in the pharmaceutical, food, and fuel industries. For instance, triacetin is utilized as a solvent in pharmaceutical preparations and as a plasticizer, while monoacetin possesses antimicrobial properties.[1] This document provides detailed protocols for the catalytic esterification of glycerol with acetic acid, summarizing key experimental data and visualizing the reaction pathway and experimental workflow. The reaction is a reversible, three-step consecutive process, and the selective production of a specific acetin is a primary challenge.[2][3]

Reaction Pathway

The esterification of glycerol with acetic acid proceeds through a series of three consecutive and reversible reactions, as illustrated below. The initial reaction between glycerol and acetic acid forms monoacetin and water. Subsequently, monoacetin can react with another molecule of acetic acid to produce diacetin and water. Finally, diacetin can be further esterified to yield triacetin and water.[1][2]

Caption: Reaction pathway for the esterification of glycerol with acetic acid.

Experimental Data Summary

The following table summarizes quantitative data from various studies on the catalytic esterification of glycerol with acetic acid, highlighting the influence of different catalysts and reaction conditions on glycerol conversion and product selectivity.

| Catalyst | Molar Ratio (Glycerol:Acetic Acid) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | MA Sel. (%) | DA Sel. (%) | TA Sel. (%) | Reference |

| Lewatit | 1:7 | 100 | 1.5 | - | - | - | - | [4] |

| ZSM-5 | 1:10 | 120 | 1 | 76.43 | - | 62.2 | - | [5] |

| 5 wt% Ce/ZSM-5 | 1:10 | 120 | 1 | 98.32 | - | - | - | [5] |

| Sulphated Alumina | 1:9 | 110 | - | High | - | High | High | [6] |

| [H-NMP][HSO4] | Optimized | Optimized | 1 | >99 | - | >95 (combined DA+TA) | 42.3 | [7] |

| Sn₁-DTP/K-10 | 1:10 | 100 | 0.33 | 72.7 | - | - | 20.8 | [8] |

| Amberlyst-15 | - | - | - | 97 | - | - | - | [2] |

| Activated Natural Zeolite (Microwave) | 1:9 | - | 1.5 | >95 | 43.0 | 48.6 | 8.3 | [9] |

Experimental Protocols

This section provides detailed methodologies for the catalytic esterification of glycerol with acetic acid.

Protocol 1: Batch Reactor Esterification using a Solid Acid Catalyst

This protocol is a generalized procedure based on common practices reported in the literature for batch reactions.[4][6]

Materials:

-

Glycerol (99.9%)[6]

-

Acetic Acid (99.5%)[6]

-

Solid Acid Catalyst (e.g., Amberlyst-15, Lewatit, Sulphated Alumina)

-

Nitrogen gas (for inert atmosphere)

-

Internal Standard for GC analysis (e.g., n-butanol)[6]

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Thermometer or temperature probe

-

Heating mantle or oil bath

-

Sampling syringe

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID)

Procedure:

-

Catalyst Preparation: If required, prepare the catalyst according to specific literature procedures. For ion-exchange resins like Lewatit, this may involve washing with distilled water to a neutral pH.[4]

-

Reactor Setup: Assemble the three-necked flask with the reflux condenser, thermometer, and a stopper for sampling. Place the flask in the heating mantle or oil bath on the magnetic stirrer.

-

Reactant Charging:

-

Reaction:

-

Begin stirring the mixture at a constant rate (e.g., 175 rpm or 700 rpm).[4][6]

-

Heat the reaction mixture to the desired temperature (e.g., 90°C, 100°C, or 110°C) and maintain this temperature throughout the experiment.[4][6]

-

It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent side reactions.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., every 15 minutes for the first 90 minutes), withdraw a small sample from the reaction mixture using a syringe.[4]

-

Cool the sample to room temperature and filter to remove the catalyst.[6]

-

Prepare the sample for GC analysis by diluting it with a suitable solvent and adding an internal standard.

-

Inject the prepared sample into the GC to determine the concentration of glycerol, monoacetin, diacetin, and triacetin.

-

-

Data Calculation:

-

Calculate the conversion of glycerol and the selectivity for each acetin product based on the GC analysis results.

-

Protocol 2: Esterification using Reactive Distillation

Reactive distillation (RD) is an advanced technique that combines reaction and separation in a single unit to enhance the conversion of reversible reactions by continuously removing one of the products (in this case, water).[1][2]

Conceptual Workflow:

-

Feed Introduction: Glycerol and acetic acid are fed into a distillation column at specific locations. The feed locations can be manipulated to optimize the production of a desired acetin. For instance, for selective monoacetin production, a 1:1 acetic acid to glycerol ratio with both feeds at the top is suggested.[1] For diacetin, a top-glycerol and bottom-acetic acid feed with a 4:1 ratio may be appropriate.[1] For triacetin, a higher ratio (e.g., 5:1) is required.[1]

-

Catalytic Reaction Zone: The column is packed with a solid acid catalyst, or a homogeneous catalyst is introduced with the feed. The esterification reactions occur within this zone.

-

Separation: As the reaction proceeds, the more volatile components (water and unreacted acetic acid) move up the column, while the less volatile components (glycerol and acetins) move down.

-

Water Removal: Water is continuously removed from the top of the column as a distillate, often with the aid of an entrainer like hexane (B92381) to facilitate azeotropic distillation.[2] This removal shifts the reaction equilibrium towards the products, leading to higher glycerol conversion and selectivity towards higher acetins.

-

Product Collection: The desired acetin product is collected from the bottom of the column.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the batch catalytic esterification of glycerol.

References

Application Notes and Protocols for Biomass Delignification using Acetic Acid and Glycerol as a Green Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delignification of lignocellulosic biomass is a critical step in the biorefinery process, enabling the separation of lignin (B12514952) from cellulose (B213188) and hemicellulose. This fractionation allows for the downstream conversion of these components into biofuels, biochemicals, and other value-added products. Traditional delignification methods often rely on harsh chemicals and energy-intensive processes. The use of green solvents, such as acetic acid and glycerol (B35011), presents a more sustainable alternative.

These application notes provide a detailed overview and experimental protocols for the delignification of biomass using a combination of acetic acid and glycerol. This system leverages the catalytic activity of acetic acid and the high boiling point and solvency of glycerol to effectively fractionate lignocellulosic materials.

Principle of Acetic Acid and Glycerol Delignification

The delignification process using acetic acid and glycerol is a form of organosolv pulping. The key principles of this process are:

-

Acid Catalysis: Acetic acid acts as a catalyst, promoting the cleavage of acid-labile ether bonds (primarily α-O-4 and to a lesser extent β-O-4 linkages) that crosslink lignin macromolecules and connect lignin to hemicelluloses.[1]

-

Solubilization: Glycerol, a high-boiling point polyol, serves as a solvent that can effectively penetrate the biomass structure and dissolve the fragmented lignin. Its high boiling point allows for processing at elevated temperatures under atmospheric pressure.[2]

-

Fractionation: The process results in a solid fraction enriched in cellulose and a liquid fraction (black liquor) containing dissolved lignin and hemicellulose-derived sugars. The lignin can be recovered from the black liquor by precipitation.

Experimental Protocols